N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core The final step involves the sulfonation of the quinoxaline derivative to attach the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, and the pathways involved are related to cellular metabolism and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core.
Echinomycin: A quinoxaline-containing antibiotic.
Atinoleutin: Another quinoxaline derivative with antimicrobial properties.
Uniqueness
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific combination of a quinoxaline core, a butan-2-yl group, and a benzenesulfonamide moiety. This structure imparts distinct pharmacological properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[3-(butan-2-ylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-13(2)19-17-18(21-16-12-8-7-11-15(16)20-17)22-25(23,24)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXQHRTUEPURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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